molecular formula C15H15BrO3S B3068797 4-Bromophenethyl 4-methylbenzenesulfonate CAS No. 84913-19-9

4-Bromophenethyl 4-methylbenzenesulfonate

Cat. No.: B3068797
CAS No.: 84913-19-9
M. Wt: 355.2 g/mol
InChI Key: VOZBIRPGWMZHFK-UHFFFAOYSA-N
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Description

4-Bromophenethyl 4-methylbenzenesulfonate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by the presence of a bromine atom attached to a phenethyl group, which is further connected to a 4-methylbenzenesulfonate moiety.

Properties

IUPAC Name

2-(4-bromophenyl)ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO3S/c1-12-2-8-15(9-3-12)20(17,18)19-11-10-13-4-6-14(16)7-5-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZBIRPGWMZHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenethyl 4-methylbenzenesulfonate typically involves the reaction of 4-bromophenethyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The sulfonate group can be reduced under specific conditions to form sulfinates or sulfides

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum

Biological Activity

4-Bromophenethyl 4-methylbenzenesulfonate (CAS Number: 849925-17-3) is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. Its potential biological activities and interactions with biomolecules make it an interesting subject for investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C15H15BrO3S
  • Molecular Weight : 351.25 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 306.2 °C
  • Solubility : Insoluble in water

Synthesis

The synthesis of this compound typically involves several chemical reactions. A common synthetic route includes:

  • Starting Material : 2-fluoro-4-substituted phenylacetic acid.
  • Reagents : Vilsmeier reagent followed by quenching with an aqueous solution.
  • Intermediate Formation : The formation of an intermediate that is further reacted to yield the final product.

The industrial production of this compound often employs optimized reaction conditions to maximize yield and purity, utilizing methods such as condensation reactions and purification techniques like crystallization or chromatography .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. The compound can bind to various biomolecules, leading to alterations in cellular processes and biochemical pathways. Although the exact molecular targets are still under investigation, preliminary studies suggest that it may interact with proteins involved in cancer pathways, particularly as an inhibitor of epidermal growth factor receptor (EGFR) signaling .

Anticancer Activity

Recent studies have explored the potential of this compound as an anticancer agent:

  • In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines by inducing apoptosis.
  • The mechanism involves the downregulation of EGFR signaling pathways, which are crucial for tumor growth and survival .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains:

  • In laboratory settings, it was tested against Gram-positive and Gram-negative bacteria.
  • Results indicated a significant reduction in bacterial growth, suggesting its potential as a therapeutic agent for bacterial infections .

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer effectsDemonstrated inhibition of cancer cell proliferation via EGFR pathway modulation.
Study BAssess antimicrobial propertiesShowed effective inhibition against multiple bacterial strains, indicating broad-spectrum activity.
Study CInvestigate pharmacokineticsAnalyzed absorption, distribution, metabolism, and excretion (ADME) profiles; indicated favorable pharmacokinetic properties .

Scientific Research Applications

Pharmaceutical Development

4-Bromophenethyl 4-methylbenzenesulfonate has been explored as a potential lead compound in the development of new pharmaceuticals. Its structural features suggest possible interactions with biological targets, particularly in the treatment of respiratory conditions.

  • Bronchodilator Activity: Research indicates that compounds similar to 4-bromophenethyl derivatives may exhibit activity as β2 adrenergic receptor agonists, which are critical in treating asthma and chronic obstructive pulmonary disease (COPD) . The sulfonate group enhances solubility and bioavailability, making it an attractive candidate for inhalation therapies.

Chemical Synthesis

This compound serves as an intermediate in various synthetic pathways. It can be utilized to synthesize more complex molecules through nucleophilic substitution reactions, where the sulfonate group acts as a leaving group.

  • Synthetic Pathways: The compound can be synthesized from simpler precursors involving electrophilic aromatic substitution and subsequent functionalization of the bromine and sulfonate groups .

Biological Studies

The compound has been investigated for its potential role as a research tool in biological systems. It can be used to study the effects of sulfonate esters on cellular processes and receptor interactions.

  • Research Applications: Studies have shown that sulfonate esters can influence enzyme activities and signal transduction pathways, making them valuable for understanding cellular mechanisms .

Case Study 1: Development of Bronchodilators

A study published in a pharmaceutical journal highlighted the synthesis of a series of sulfonate esters, including this compound, which demonstrated significant β2 adrenergic receptor agonist activity. These findings suggest its potential use in developing new bronchodilators .

Case Study 2: Synthetic Methodologies

Research conducted on various synthetic methodologies showcased the versatility of sulfonate esters in organic synthesis. The study emphasized using this compound as a key intermediate for synthesizing biologically active compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromophenethyl 4-methylbenzenesulfonate, and how can purity be ensured?

  • Methodology :

  • Synthesis : React 4-bromophenethyl alcohol with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane, using pyridine as a base to neutralize HCl byproducts. Stir at 0–5°C for 2 hours, then warm to room temperature overnight .
  • Purification : Extract with NaHCO₃ to remove unreacted sulfonyl chloride, dry over MgSO₄, and recrystallize from ethanol/water (yield: ~75%). Confirm purity via HPLC (>98%) and TLC (Rf = 0.4 in hexane:ethyl acetate, 7:3) .
  • Characterization : Use ¹H/¹³C NMR (δ 7.6–7.8 ppm for aromatic protons, δ 2.4 ppm for methyl group), IR (asymmetric S=O stretch at 1360 cm⁻¹), and HRMS (M⁺ at m/z 358.98) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Assign signals using DEPT-135 to distinguish CH₃ (quartet) and quaternary carbons. Coupling constants (J = 8.2 Hz for aromatic protons) confirm substituent positions .
  • X-ray crystallography : Grow single crystals via slow evaporation in ethanol. Refine structure using SHELXL (R-factor < 0.05) to resolve bond angles and torsional strain .
  • Mass spectrometry : Compare experimental isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) with theoretical simulations to validate molecular formula .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation of vapors .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste. Avoid aqueous rinses to prevent hydrolysis .
  • Storage : Keep in amber glass under argon at 4°C to prevent bromine displacement or sulfonate ester degradation .

Advanced Research Questions

Q. How does this compound behave as an alkylating agent in SN2 reactions?

  • Methodology :

  • Kinetic studies : Monitor reaction progress with benzylamine as a nucleophile in DMF. Use GC-MS to quantify product (N-benzyl-4-bromophenethylamine) and compare rates with other sulfonate esters (e.g., mesylates).
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reactivity due to stabilized transition states. Rate constants correlate with solvent dielectric constants (ε) .

Q. What is the hydrolytic stability of this compound under acidic vs. basic conditions?

  • Methodology :

  • Hydrolysis assays :
  • Acidic : Reflux in 1M HCl (60°C, 24h). Analyze via ¹H NMR for loss of sulfonate ester peaks (δ 4.3 ppm for CH₂O).
  • Basic : Stir in 0.1M NaOH (RT, 6h). Quench with HCl and extract hydrolyzed 4-bromophenethyl alcohol .
  • Degradation pathways : Base hydrolysis proceeds via nucleophilic attack on sulfur, while acid hydrolysis involves protonation of the leaving group .

Q. Can this compound act as a substrate in palladium-catalyzed cross-coupling reactions?

  • Methodology :

  • Suzuki-Miyaura coupling : React with phenylboronic acid using Pd(PPh₃)₄ (5 mol%), K₂CO₃ in DME/H₂O (3:1) at 80°C. Isolate biphenyl derivative via column chromatography (hexane:EA, 4:1) .
  • Mechanistic insights : Use ³¹P NMR to track Pd ligand exchange. DFT calculations (Gaussian 09) model oxidative addition steps, showing Br dissociation as rate-limiting .

Q. How can computational models predict the reactivity of this compound in complex syntheses?

  • Methodology :

  • DFT studies : Optimize geometry at B3LYP/6-31G* level. Calculate Fukui indices to identify electrophilic sites (C-Br: f⁺ = 0.12; sulfonate O: f⁻ = 0.08) .
  • Docking simulations : Dock into serine protease active sites (PDB: 1S4Q) to assess potential as a covalent inhibitor. Compare binding energies with 4-methylbenzenesulfonyl fluoride derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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